molecular formula C119H224OP2Si16 B12901957 (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-(2-(tris(3-(trimethylsilyl)propyl)silyl)ethyl)phenyl)phosphine)

(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-(2-(tris(3-(trimethylsilyl)propyl)silyl)ethyl)phenyl)phosphine)

Cat. No.: B12901957
M. Wt: 2182.4 g/mol
InChI Key: DIQZVBNBWFNHRM-UHFFFAOYSA-N
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Description

(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-(2-(tris(3-(trimethylsilyl)propyl)silyl)ethyl)phenyl)phosphine): is a complex organophosphorus compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-(2-(tris(3-(trimethylsilyl)propyl)silyl)ethyl)phenyl)phosphine) involves multiple steps, typically starting with the preparation of the xanthene core, followed by the introduction of phosphine groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as chromatography or crystallization to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or oxygen.

    Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions can occur, where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phosphine compounds.

Scientific Research Applications

Chemistry

In chemistry, (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-(2-(tris(3-(trimethylsilyl)propyl)silyl)ethyl)phenyl)phosphine) is used as a ligand in coordination chemistry. It can form complexes with transition metals, which are valuable in catalysis and material science.

Biology

In biological research, this compound may be used to study enzyme mechanisms or as a probe in biochemical assays. Its unique structure allows it to interact with specific biological targets, providing insights into molecular interactions.

Medicine

In medicine, the compound’s potential therapeutic applications are explored, including its use as a drug delivery agent or in diagnostic imaging. Its ability to form stable complexes with metals makes it a candidate for targeted therapies.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-(2-(tris(3-(trimethylsilyl)propyl)silyl)ethyl)phenyl)phosphine) involves its interaction with molecular targets, such as enzymes or receptors. The compound’s phosphine groups can coordinate with metal ions, influencing catalytic activity or binding to specific sites on proteins. This interaction can modulate biological pathways, leading to various effects depending on the context.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A simpler phosphine compound used in similar applications but lacks the xanthene core.

    Xantphos: A related compound with a similar xanthene backbone but different substituents on the phosphine groups.

Uniqueness

(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-(2-(tris(3-(trimethylsilyl)propyl)silyl)ethyl)phenyl)phosphine) is unique due to its specific structural features, such as the xanthene core and the bulky tris(trimethylsilyl)propyl groups. These features confer distinct reactivity and stability, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C119H224OP2Si16

Molecular Weight

2182.4 g/mol

IUPAC Name

[5-bis[4-[2-[tris(3-trimethylsilylpropyl)silyl]ethyl]phenyl]phosphanyl-9,9-dimethylxanthen-4-yl]-bis[4-[2-[tris(3-trimethylsilylpropyl)silyl]ethyl]phenyl]phosphane

InChI

InChI=1S/C119H224OP2Si16/c1-119(2)113-53-39-55-115(121(109-65-57-105(58-66-109)73-101-135(89-41-77-123(3,4)5,90-42-78-124(6,7)8)91-43-79-125(9,10)11)110-67-59-106(60-68-110)74-102-136(92-44-80-126(12,13)14,93-45-81-127(15,16)17)94-46-82-128(18,19)20)117(113)120-118-114(119)54-40-56-116(118)122(111-69-61-107(62-70-111)75-103-137(95-47-83-129(21,22)23,96-48-84-130(24,25)26)97-49-85-131(27,28)29)112-71-63-108(64-72-112)76-104-138(98-50-86-132(30,31)32,99-51-87-133(33,34)35)100-52-88-134(36,37)38/h39-40,53-72H,41-52,73-104H2,1-38H3

InChI Key

DIQZVBNBWFNHRM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=C(C=C3)CC[Si](CCC[Si](C)(C)C)(CCC[Si](C)(C)C)CCC[Si](C)(C)C)C4=CC=C(C=C4)CC[Si](CCC[Si](C)(C)C)(CCC[Si](C)(C)C)CCC[Si](C)(C)C)OC5=C1C=CC=C5P(C6=CC=C(C=C6)CC[Si](CCC[Si](C)(C)C)(CCC[Si](C)(C)C)CCC[Si](C)(C)C)C7=CC=C(C=C7)CC[Si](CCC[Si](C)(C)C)(CCC[Si](C)(C)C)CCC[Si](C)(C)C)C

Origin of Product

United States

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